6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
6-bromo-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDCSLRPQNWUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C(=O)NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622721 | |
| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352328-87-1 | |
| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Notes on Reaction Conditions
- The bromination with molecular bromine in acetic acid is slower (48 h) but provides a significantly higher yield (92%) and cleaner product.
- The NBS method is faster (18 h) but yields are lower (~48%), possibly due to side reactions or incomplete conversion.
- Both reactions are conducted at ambient temperature, avoiding harsh conditions that could degrade the sensitive heterocyclic core.
- Workup involves solvent addition, filtration, and washing steps to purify the product.
Summary Table of Key Preparation Data
| Parameter | Bromine Method | NBS Method |
|---|---|---|
| Precursor | 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | Same |
| Brominating Agent | Br2 (0.16 mL per 300 mg precursor) | NBS (0.99 g per 1 g precursor) |
| Solvent | Glacial acetic acid (10 mL) | Anhydrous DMF (25 mL) |
| Temperature | 20 °C | 20 °C |
| Reaction Time | 48 h | 18 h |
| Yield | 92% | 48% |
| Product Appearance | White solid | Pale yellow solid |
| Workup | DCM addition, filtration, methanol wash | Concentration, hot water trituration, filtration, isopropanol wash |
Research Findings and Recommendations
- The bromine/acetic acid method is preferred for high-yield synthesis of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one when purity and yield are critical.
- The NBS/DMF method offers a milder alternative but requires optimization to improve yield and purity.
- Reaction monitoring by NMR and mass spectrometry confirms the structure and purity of the product.
- The compound’s stability in various solvents supports its use in further chemical transformations or biological assays.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group at the 7th position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane).
Reduction: Sodium borohydride in a protic solvent (e.g., ethanol).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Scientific Research Applications
Biological Activities
6-Bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one exhibits a range of biological activities that make it a candidate for further pharmacological exploration:
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including this compound, show promise as anticancer agents. They act as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are crucial in cell cycle regulation. Inhibiting these kinases can lead to the arrest of cancer cell proliferation .
Cancer Treatment
The primary application of this compound lies in its potential use as a therapeutic agent for various cancers. Its derivatives have been studied extensively for their ability to inhibit tumor growth in preclinical models.
Case Studies
- Palbociclib Development : This compound serves as an intermediate in the synthesis of Palbociclib, a well-known CDK4/6 inhibitor used in breast cancer treatment. Clinical trials have demonstrated significant efficacy in hormone receptor-positive breast cancer patients when combined with endocrine therapy .
- Broad Spectrum Antitumor Activity : Studies have reported that pyrido[2,3-d]pyrimidine derivatives exhibit activity against different types of cancer cells, including breast, lung, and prostate cancers. These findings suggest that further development of this scaffold could lead to new anticancer therapies .
Comparative Analysis of Pyrido[2,3-d]pyrimidine Derivatives
| Compound Name | Activity | Target Kinases | Clinical Relevance |
|---|---|---|---|
| This compound | Antitumor | CDK4/6 | Intermediate for Palbociclib |
| Other Pyrido Derivatives | Antibacterial & CNS effects | Various | Emerging therapies |
Mechanism of Action
The mechanism of action of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Key Observations :
- Bromine at C6 : Enhances electrophilicity and binding to kinase active sites. Brominated derivatives are prevalent in antitumor applications .
- Methylthio (SCH₃) at C2: Improves lipophilicity and metabolic stability compared to amino or hydroxyl groups .
- N8 Substitution : Bulky groups (e.g., cyclopentyl) increase selectivity for kinases like CDK2 .
Pharmacological Profiles
- Kinase Selectivity : The methylthio group in the target compound confers selectivity for MST3/4 kinases over related kinases like MST1/2 . In contrast, 6-bromo-2-chloro-8-cyclopentyl derivatives inhibit CDK2 with IC₅₀ values < 50 nM .
- Toxicity: Brominated pyrido[2,3-d]pyrimidinones generally exhibit higher cytotoxicity (e.g., R25 hazard code for acute toxicity) compared to non-halogenated analogs .
Antitumor Activity
- The target compound inhibits MST3/4 kinases, which are implicated in cell proliferation and apoptosis. Its bromine atom facilitates covalent binding to cysteine residues in kinase ATP-binding pockets .
- Compared to 6-aryl-2-arylamino derivatives (e.g., compound 62 in ), the methylthio group reduces off-target effects on normal cells .
Structural-Activity Relationship (SAR) Insights
- C2 Modifications: Replacing SCH₃ with amino groups (e.g., 2-ethylamino in ) reduces kinase affinity but improves solubility .
- C6 Halogenation : Bromine > chlorine in enhancing potency due to stronger electrophilic interactions .
Biological Activity
6-Bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₈H₆BrN₃OS
- Molecular Weight : 272.12 g/mol
- CAS Number : 352328-87-1
Biological Activity Overview
Pyrido[2,3-d]pyrimidines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound this compound is particularly noted for its potential as a kinase inhibitor.
Kinase Inhibition
Research indicates that compounds within this class can act as inhibitors of various kinases involved in cell signaling pathways associated with cancer progression. For instance:
- Tyrosine Kinase Inhibition : Several studies have reported that derivatives of pyrido[2,3-d]pyrimidines show significant inhibitory effects on tyrosine kinases, which are critical in cancer cell proliferation and survival .
Table 1: Biological Activities of Pyrido[2,3-d]pyrimidin-7(8H)-ones
Case Studies
- Antitumor Activity : A study conducted by Wang et al. demonstrated that the introduction of a methylthio group at position 2 significantly enhanced the compound's affinity for tyrosine kinase receptors compared to non-substituted analogs. The compound exhibited IC50 values in the low nanomolar range against several cancer cell lines .
- Selectivity Profiles : Research has shown that the substitution pattern on the pyrido[2,3-d]pyrimidine scaffold greatly influences selectivity towards different kinases. For example, compounds with a bromine atom at position 6 showed preferential inhibition of EPH family receptors over other kinases .
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. The compound acts by:
- Blocking ATP Binding : Compounds of this class typically function as ATP competitive inhibitors for kinases, preventing phosphorylation events critical for cell cycle progression.
- Inducing Apoptosis : By inhibiting specific kinases, these compounds can trigger apoptotic pathways in cancer cells.
Q & A
Basic: What are the key synthetic routes for 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one?
The synthesis typically involves cyclocondensation and halogenation steps. A common approach begins with a pyrimidine ester derivative, which undergoes cyclocondensation with 4-amino-2-(methylthio)-pyrimidine-5-carbaldehyde in anhydrous DMF at 120°C for 16 hours, catalyzed by K₂CO₃ . Subsequent halogenation at the C6 position is achieved via Miyaura borylation (using pinacol borane and Pd catalysis) followed by Suzuki coupling with brominated aryl/heteroaryl reagents . For example, bromine introduction at C6 can utilize 2-bromo-6-methylpyridine in a Pd-mediated cross-coupling reaction .
Basic: How is this compound characterized structurally and analytically?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methylthio at C2, bromo at C6) and hydrogen environments. For example, methylthio groups show signals near δ 2.5 ppm in DMSO-d₆ .
- LCMS (ESI+) : To verify molecular weight ([M+H]+ peaks) and purity (>95% by HPLC) .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, particularly for kinase inhibitor analogs .
Basic: What are the primary biological targets or activities reported for this scaffold?
Pyrido[2,3-d]pyrimidin-7(8H)-ones are potent kinase inhibitors. Derivatives of 6-bromo-2-(methylthio)-substituted analogs show activity against:
- CDK4/6 : IC₅₀ values in the nanomolar range (e.g., 0.004 µM for CDK4 in compound 14) .
- p38α MAPK : Inhibition with IC₅₀ ~25 nM observed in Z’-Lyte kinase assays .
- MST3/4 kinases : Selectivity is enhanced via R2 and R8 substituent modifications (e.g., 4-aminobutyl groups forming salt bridges with Asp174) .
Advanced: How do structural modifications at C2 and C6 influence selectivity in kinase inhibition?
- C2 (methylthio) : The methylthio group enhances hydrophobic interactions in the kinase ATP-binding pocket. Oxidation to sulfone/sulfoxide (e.g., using m-CPBA) can alter selectivity by increasing polarity .
- C6 (bromo) : Bromine acts as a leaving group for further functionalization (e.g., Suzuki coupling with aryl boronic acids) . Substitutions here modulate steric bulk and electronic effects, impacting kinase isoform selectivity (Table 1 in ).
Advanced: How can contradictory data on dehydrogenation methods for pyrido[2,3-d]pyrimidin-7(8H)-ones be resolved?
Two dehydrogenation protocols exist:
- NaH in DMSO : Effective for aryl-substituted intermediates but fails with alkyl substituents .
- Na₂SeO₃ in DMSO : Universally applicable but introduces selenium byproducts requiring rigorous purification .
Resolution : Use Na₂SeO₃ for alkyl-substituted precursors and validate purity via LCMS. For aryl derivatives, NaH is preferable due to cleaner reaction profiles .
Advanced: What computational strategies are used to predict binding modes of this scaffold?
Molecular docking (e.g., Desmond/GPU simulations) and superimposition studies with co-crystal structures (PDB: 4LOM) reveal:
- The pyrido[2,3-d]pyrimidin-7(8H)-one core occupies the kinase hinge region.
- Substituents at C8 (e.g., hydroxyethyl) form hydrogen bonds with the DFG motif (Asp174), critical for MST3/4 inhibition .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
- Cyclocondensation yield optimization : Prolonged heating (16–24 hours) at 120°C in DMF can degrade sensitive intermediates. Microwave-assisted synthesis reduces reaction times to 1–2 hours .
- Halogenation regioselectivity : Bromine incorporation at C6 competes with side reactions; Pd catalyst screening (e.g., XPhos Pd G3) improves efficiency .
Advanced: How does photodegradation impact stability during storage?
Under UV light (365–450 nm), 5,6-dihydro intermediates undergo autocatalytic dehydrogenation in DMSO, forming H₂O₂ and radical byproducts .
Mitigation : Store compounds in amber vials at –20°C under inert atmosphere. Avoid DMSO as a solvent for long-term storage .
Advanced: What orthogonal strategies enable late-stage diversification of this scaffold?
- Dihalo intermediates : Use 6-iodo-2-bromo derivatives for sequential Suzuki couplings (e.g., aryl boronic acids at C6, amines at C2) .
- SNAr reactions : The methylthio group at C2 is displaceable with amines (e.g., 2-isopropoxyethylamine) under microwave conditions .
Advanced: How are selectivity profiles quantified against kinase subfamilies?
Selectivity is assessed via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
